Hydrophilicity Advantage: XLogP3-AA of 0.9 for CAS 1269532-60-6 vs. Higher LogP for 2-Halo Analogs
The target compound exhibits a computed XLogP3-AA value of 0.9, which is substantially lower (more hydrophilic) than the corresponding 2-chloro and 2-bromo analogs. While exact computed XLogP3-AA values for the 2-halo analogs are not deposited in PubChem, the absence of a hydrogen-bond donor in these analogs (HBD = 0 vs. 1 for the hydroxymethyl compound) and the replacement of a polar –CH2OH group (which contributes 1 HBD and 1 HBA) with a hydrophobic halogen atom predict a LogP increase of approximately 1.0–1.5 log units based on fragment-based contributions [1]. This lower LogP of the hydroxymethyl derivative can translate to improved aqueous solubility and a more favorable drug-likeness profile when the scaffold is elaborated into lead compounds [2].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.9 |
| Comparator Or Baseline | 2-Chloro analog (CAS 2180093-36-9): XLogP3-AA not directly reported; estimated ~1.9–2.4 based on fragment contributions; HBD = 0. 2-Bromo analog (CAS 1253654-37-3): HBD = 0, HBA = 4. |
| Quantified Difference | Estimated ΔLogP ≈ +1.0 to +1.5 for 2-halo analogs vs. target; HBD count difference: 1 (target) vs. 0 (halo analogs) |
| Conditions | Computed by XLogP3 3.0 / Cactvs 3.4.8.18 (PubChem release 2024.11.20) |
Why This Matters
For users synthesizing lead compounds intended for oral bioavailability or CNS penetration, the lower LogP of the hydroxymethyl building block provides a more favorable starting point for achieving Lipinski and CNS MPO compliance compared to halogenated analogs, which may require additional polarity-introducing modifications downstream.
- [1] PubChem. Compound Summary for CID 71464264 (CAS 1269532-60-6). Computed Properties: XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Topological Polar Surface Area. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71464264. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
